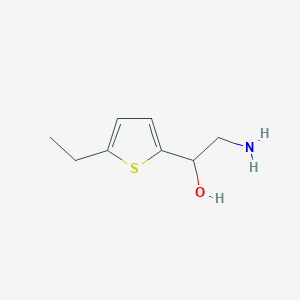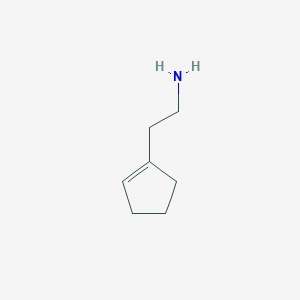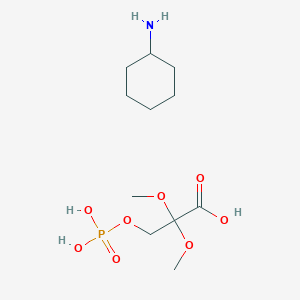![molecular formula C11H18O2 B13307588 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a hydroxycyclohexylmethyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . For instance, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple, can be used to form cyclopropane rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, acid catalysts
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Esters
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the effects of cyclopropane-containing compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophiles, potentially modifying biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cycloalkane, used as a building block in organic synthesis.
Cyclohexanol: A cyclohexane derivative with a hydroxy group, used in the synthesis of various chemicals.
Cyclopropanecarboxaldehyde: A cyclopropane derivative with an aldehyde group, used in organic synthesis.
Uniqueness: 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of a cyclopropane ring, a hydroxycyclohexylmethyl group, and an aldehyde functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-[(2-hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(5-6-11)7-9-3-1-2-4-10(9)13/h8-10,13H,1-7H2 |
InChI-Schlüssel |
YCQKYOUOILDNGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CC2(CC2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)


![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)
![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)

![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)

![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
![{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)


![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)

